molecular formula C10H9NO2 B1268348 3-Phenylpyrrolidine-2,5-dione CAS No. 3464-18-4

3-Phenylpyrrolidine-2,5-dione

Cat. No. B1268348
CAS RN: 3464-18-4
M. Wt: 175.18 g/mol
InChI Key: FVSWNQYFMNGPLF-UHFFFAOYSA-N
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Description

3-Phenylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H9NO2 . It is a pharmacologically relevant metabolite of the clinically used antiepileptic drug phensuximide .


Synthesis Analysis

There are several methods for the preparation of pyrrolidine-2,5-dione analogs . Some protocols use reagents which require special conditions such as different pH or higher temperatures . A research reported a facile method for the synthesis of pyrrolidine-2,5-dione derivatives . The synthetic route to obtain the 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .


Molecular Structure Analysis

In 1973, Argay and Kálmán described an orthorhombic modification (Polymorph I) of rac-PPD with one molecule in the asymmetric unit (Pna21; Z’ = 1) and mentioned the existence of another, monoclinic modification (Polymorph II) . By varying the crystallization conditions, diffraction-quality crystals of the monoclinic Polymorph II (P21/c; Z’ = 2) and of novel triclinic Polymorph III (P-1; Z’ = 3) were obtained .


Chemical Reactions Analysis

The aim of an investigation was to prepare some pyrrolidine-2,5-dione derivatives from N-hydroxysuccinimide using some chemical tools to evaluate their biological activity against some bacteria strains . The results indicate that protocols used for synthesis of pyrrolidine-2,5-dione analogs do not require special conditions .


Physical And Chemical Properties Analysis

3-Phenylpyrrolidine-2,5-dione is a solid substance . It has a molecular weight of 175.19 .

Future Directions

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-phenylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-9-6-8(10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWNQYFMNGPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340970
Record name 3-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyrrolidine-2,5-dione

CAS RN

3464-18-4
Record name 3-phenylpyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyrrolidine-2,5-dione
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Synthesis routes and methods

Procedure details

10 g of phenylsuccinic anhydride was gradually added to 20 ml of 28% aqueous ammonium solution and the mixture was stirred for about 1 hour. To the reaction mixture was added aqueous hydrochloric acid solution so as to neutralize. After cooling, crystals thus formed were collected by filtration to obtain about 8.2 g of 3-phenylsuccinimide.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 3-phenylpyrrolidine-2,5-dione derivatives in medicinal chemistry?

A1: 3-Phenylpyrrolidine-2,5-dione derivatives, also known as succinimides, have shown potential as anticonvulsant agents. [, , , ] This potential stems from their ability to modulate neuronal excitability, although the precise mechanism of action is still under investigation. Research also explores their potential as aromatase inhibitors for hormone-dependent breast cancer treatment. [, ]

Q2: How does the structure of 3-phenylpyrrolidine-2,5-dione influence its biological activity, particularly as an anticonvulsant?

A2: Studies have demonstrated that introducing substituents on the nitrogen atom or the phenyl ring of 3-phenylpyrrolidine-2,5-dione can significantly impact its anticonvulsant activity. For instance, N-Mannich bases derived from this core structure exhibited promising anticonvulsant profiles in animal models. [, ] Similarly, incorporating various electron-donating heteroatoms on the phenyl ring was explored for aromatase inhibition. [] Further research is crucial to understand the precise structure-activity relationships and optimize these compounds for therapeutic applications.

Q3: Have there been any crystallographic studies on 3-phenylpyrrolidine-2,5-dione and its derivatives? What insights do they provide?

A3: Yes, several studies have explored the crystal structures of 3-phenylpyrrolidine-2,5-dione and its derivatives. [, , , ] These studies reveal that the five-membered ring typically adopts an envelope conformation, and the phenyl ring substituent's orientation can vary. Crystallographic data helps understand the molecular packing, hydrogen bonding patterns, and conformational preferences, which can influence physicochemical properties and potentially biological activity.

Q4: What spectroscopic techniques are commonly employed to characterize 3-phenylpyrrolidine-2,5-dione derivatives?

A4: Researchers often employ a combination of spectroscopic techniques, including UV, FT-IR, 1H NMR, and 13C NMR spectroscopy, to characterize 3-phenylpyrrolidine-2,5-dione derivatives. [, ] These techniques provide valuable information about the compound's structure, functional groups, and electronic properties. For instance, NMR studies, including those utilizing chiral lanthanide shift reagents, can differentiate between enantiomers and provide insights into their three-dimensional structure. []

Q5: Has computational chemistry been used in the study of 3-phenylpyrrolidine-2,5-dione and its derivatives?

A5: Yes, computational chemistry, particularly Density Functional Theory (DFT) calculations, has been employed to investigate the structural, spectroscopic, and electronic properties of 3-phenylpyrrolidine-2,5-dione derivatives. [] These calculations can provide insights into molecular orbitals, vibrational frequencies, and electronic transitions, aiding in interpreting experimental data and potentially predicting molecular properties relevant to biological activity.

Q6: Are there known polymorphs of 3-phenylpyrrolidine-2,5-dione? What are the implications of polymorphism in this context?

A6: Yes, research has identified several polymorphs of racemic 3-phenylpyrrolidine-2,5-dione, highlighting the phenomenon of variable Z′ polymorphism in this compound. [] Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact physicochemical properties such as solubility, dissolution rate, and stability, which are crucial for drug development and formulation.

Q7: What synthetic approaches are commonly used to prepare 3-phenylpyrrolidine-2,5-dione and its derivatives?

A7: Synthesis of 3-phenylpyrrolidine-2,5-dione derivatives often involves reacting 3-phenylsuccinic acid or its derivatives with amines, under various conditions. [, , ] For instance, microwave irradiation has been employed for efficient synthesis under solvent-free conditions. [] Different synthetic routes and reaction conditions can lead to diverse substitution patterns and potentially influence the final compound's stereochemistry, impacting its biological properties.

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